

Chemical structure and stereochemistry of Butanenitrile, 4-azido-3-hydroxy-

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Compound of Interest

Compound Name: Butanenitrile, 4-azido-3-hydroxy
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An In-Depth Technical Guide to Butanenitrile, 4-azido-3-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known synthesis of **Butanenitrile**, **4-azido-3-hydroxy-**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also presents established methodologies for the synthesis and characterization of structurally similar compounds, offering a predictive framework for its properties and handling.

Chemical Structure and Stereochemistry

Butanenitrile, 4-azido-3-hydroxy- possesses a four-carbon backbone with a nitrile group (-C≡N) at one terminus (C1) and an azido group (-N₃) at the other (C4). A hydroxyl group (-OH) is located at the C3 position. The presence of a chiral center at C3 gives rise to two enantiomers: (R)-4-azido-3-hydroxybutanenitrile and (S)-4-azido-3-hydroxybutanenitrile.

Key Structural Features:

• CAS Number: 117691-01-7 (for the racemic mixture)

Molecular Formula: C₄H₆N₄O



Molecular Weight: 126.12 g/mol

• (R)-enantiomer CAS Number: 74923-99-2

The spatial arrangement of the substituents around the chiral C3 carbon is critical for its potential biological activity and interaction with chiral environments, such as enzymes and receptors.

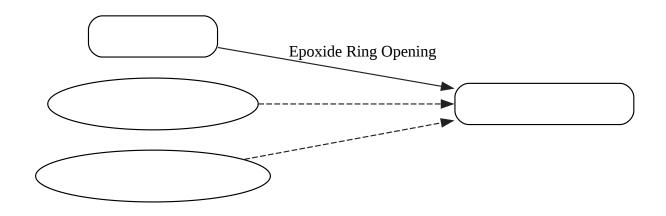
Caption: General structure of **Butanenitrile**, **4-azido-3-hydroxy-**.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Butanenitrile**, **4-azido-3-hydroxy-** is not readily available in peer-reviewed literature, a highly probable and established synthetic route involves the regio- and stereoselective ring-opening of a suitable epoxide precursor, 3,4-epoxybutanenitrile, with an azide source.

Proposed Synthetic Pathway

The synthesis is expected to proceed via the azidolysis of an epoxide, a well-documented reaction in organic chemistry.



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Caption: Proposed synthesis of Butanenitrile, 4-azido-3-hydroxy-.

General Experimental Protocol (Based on Analogs)



The following is a generalized protocol for the synthesis of β -azido- α -hydroxy nitriles from α,β -epoxy nitriles, which can be adapted for the synthesis of the title compound.[1]

Materials:

- 3,4-Epoxybutanenitrile
- Trimethylsilyl azide (TMSN₃)
- Dibutyltin oxide (Bu₂SnO)
- Toluene (anhydrous)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 3,4-epoxybutanenitrile in anhydrous toluene, add a catalytic amount of dibutyltin oxide.
- Add trimethylsilyl azide to the mixture.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.



- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Note: The stereochemistry of the starting epoxide will determine the stereochemistry of the final product. For a stereoselective synthesis, an enantiomerically pure epoxide should be used.

Predicted Physicochemical and Spectroscopic Data

Directly measured quantitative data for **Butanenitrile**, **4-azido-3-hydroxy-** is not available. However, based on the functional groups present, the following spectroscopic characteristics can be predicted. One supplier of the (R)-enantiomer indicates that HNMR and HPLC data are available, supporting the existence of such characterization data.[2]



Property	Predicted Value/Characteristic
Physical State	Likely a colorless to pale yellow oil or low- melting solid at room temperature.
Solubility	Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexane.
¹ H NMR	δ (ppm): - ~2.5-2.8: Multiplet corresponding to the two protons at C2 ~3.2-3.6: Multiplet corresponding to the two protons at C4, adjacent to the azide group ~4.0-4.4: Multiplet corresponding to the proton at the chiral center (C3) Broad singlet: Corresponding to the hydroxyl proton.
¹³ C NMR	δ (ppm): - ~25-35: Signal for the C2 carbon ~50-60: Signal for the C4 carbon attached to the azide group ~65-75: Signal for the C3 carbon bearing the hydroxyl group ~117-120: Signal for the nitrile carbon (C1).
IR Spectroscopy	v (cm ⁻¹): - ~3400 (broad): O-H stretching of the hydroxyl group ~2900: C-H stretching of the alkyl backbone ~2250 (sharp): C≡N stretching of the nitrile group ~2100 (strong, sharp): N₃ stretching of the azide group.
Mass Spectrometry	(ESI+) m/z: Expected to show a peak for the protonated molecule [M+H] ⁺ at approximately 127.06. Fragmentation patterns would likely involve the loss of N ₂ from the azide group and the loss of H ₂ O from the hydroxyl group.

Potential Biological Activity and Applications in Drug Development







While no specific biological activity has been reported for **Butanenitrile**, **4-azido-3-hydroxy**-, its structural motifs—the azido, hydroxyl, and nitrile groups—are present in various biologically active molecules and are of interest to drug development professionals.

- Azido Group: The azide can act as a bioisostere for other functional groups and is a
 precursor for the synthesis of triazoles via "click chemistry," a powerful tool in drug discovery
 for creating libraries of compounds. Azido-containing compounds have shown a wide range
 of biological activities, including acting as enzyme inhibitors.[3]
- Nitrile Group: The nitrile group is a common pharmacophore in many approved drugs.[4] It
 can participate in hydrogen bonding and dipole-dipole interactions with biological targets. Its
 presence can also influence the metabolic stability and pharmacokinetic properties of a
 molecule.
- β-Hydroxy Nitrile Moiety: This structural unit is a valuable chiral building block in the synthesis of various pharmaceuticals.

Given these features, **Butanenitrile**, **4-azido-3-hydroxy-** could serve as a versatile intermediate for the synthesis of novel therapeutic agents. It could potentially be explored for its activity as an enzyme inhibitor or as a scaffold for the development of new classes of drugs. Further research is required to elucidate any specific biological activities and signaling pathways it may modulate.

Conclusion

Butanenitrile, 4-azido-3-hydroxy- is a chiral molecule with potential applications in chemical synthesis and drug discovery. Although detailed experimental data for this compound is scarce in the public domain, its synthesis can be reliably approached through the well-established methodology of epoxide ring-opening with an azide nucleophile. The predicted spectroscopic and physical properties provide a basis for its characterization. The presence of key pharmacophores suggests that this compound and its derivatives are worthy of further investigation for potential biological activities. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.



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